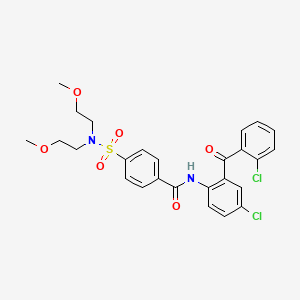
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H26Cl2N2O6S and its molecular weight is 565.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H24ClN3O5S
- Molecular Weight : 463.6 g/mol
- IUPAC Name : 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide
The compound exhibits biological activity primarily through its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The sulfamoyl group enhances its solubility and bioavailability, making it a promising candidate for pharmacological studies.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. Research shows that it can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Fungistatic |
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the compound's effects on MCF-7 and HCT116 cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis markers observed through flow cytometry analysis .
- Antimicrobial Efficacy Assessment : Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties against various pathogens. The compound showed promising results, particularly against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Toxicological Profile : A toxicological assessment indicated that while the compound shows significant biological activity, it also presents some toxicity at higher concentrations. Safety evaluations are crucial for determining therapeutic windows in clinical applications .
Propriétés
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N2O6S/c1-35-15-13-30(14-16-36-2)37(33,34)20-10-7-18(8-11-20)26(32)29-24-12-9-19(27)17-22(24)25(31)21-5-3-4-6-23(21)28/h3-12,17H,13-16H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYPPYJTJUOGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














